Quinazoline-8-carboxamide
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H7N3O |
|---|---|
Molecular Weight |
173.17 g/mol |
IUPAC Name |
quinazoline-8-carboxamide |
InChI |
InChI=1S/C9H7N3O/c10-9(13)7-3-1-2-6-4-11-5-12-8(6)7/h1-5H,(H2,10,13) |
InChI Key |
GYBHRTQLUQOYID-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CN=CN=C2C(=C1)C(=O)N |
Origin of Product |
United States |
Synthetic Methodologies for Quinazoline 8 Carboxamide and Its Derivatives
Classical Synthetic Approaches
Traditional methods for synthesizing the quinazoline (B50416) framework often rely on condensation reactions and subsequent functional group manipulations. These approaches, while foundational, typically involve multiple steps and sometimes require harsh reaction conditions. mdpi.com
Multi-Step Condensation Reactions
A cornerstone of classical quinazoline synthesis involves the condensation of anthranilic acid derivatives with a suitable one-carbon source, such as formamide (B127407) or orthoesters. frontiersin.orgijpsjournal.com For quinazoline-8-carboxamide, the starting material would ideally be 2-amino-terephthalamide or a related precursor with the carboxamide group already in place. The synthesis often begins with the reaction of an appropriately substituted anthranilic acid or its corresponding amide with a carbonyl compound, followed by cyclization to form the quinazoline ring. mdpi.comresearchgate.netontosight.ai
One common multi-step approach involves the initial formation of a 2-acylaminobenzamide, which is then cyclized to the quinazolinone. Subsequent conversion of the 4-oxo group to a different functionality and manipulation of a precursor group at the 8-position (like a nitrile or ester) to the desired carboxamide would be necessary. For instance, a nitrile group can be hydrolyzed to a carboxylic acid and then amidated.
A representative classical synthesis is the Niementowski reaction, which involves the condensation of anthranilic acids with amides. frontiersin.orggoogle.com While effective for quinazolinone synthesis, adapting this for a direct route to this compound would depend on the availability and reactivity of the appropriately substituted anthranilic acid derivative.
| Starting Materials | Reagents & Conditions | Product Type | Key Features |
| Substituted 2-aminobenzamides | Aldehydes, Ketones | Dihydroquinazolines | Multi-step process, often requires oxidation. researchgate.net |
| Anthranilic acids | Formamide | Quinazolin-4-ones | High temperatures often required. frontiersin.org |
| Isatoic anhydride | Amines, Cinnamaldehydes | Dihydroquinazolin-4-ones | Three-component reaction, yields can be moderate to good. researchgate.net |
Functional Group Interconversions at the Quinazoline Nucleus
Once the quinazoline core is established, functional group interconversions are crucial for introducing the 8-carboxamide group and other desired substituents. The reactivity of the quinazoline ring system allows for selective modifications. The benzene (B151609) ring portion is more susceptible to electrophilic substitution than the pyrimidine (B1678525) ring, with the 8-position being one of the reactive sites. wikipedia.org
Common interconversions include:
From a Nitro Group: A nitro group at the 8-position can be reduced to an amino group, which can then be converted to a nitrile via a Sandmeyer reaction. Subsequent hydrolysis of the nitrile yields the carboxylic acid, which can be activated and reacted with an amine to form the carboxamide.
From a Carboxylic Acid: If a quinazoline-8-carboxylic acid is synthesized, it can be converted to the corresponding carboxamide through standard peptide coupling methods. This involves activating the carboxylic acid with reagents like thionyl chloride (to form an acid chloride) or coupling agents such as HATU or HOBt, followed by the addition of the desired amine. dergipark.org.tr
From a Halogen: A halogen atom at the 8-position can be subjected to cyanation (e.g., using a palladium catalyst and a cyanide source) to introduce a nitrile group, which is then converted to the carboxamide as described above.
These interconversions provide flexibility in the synthesis, allowing for the late-stage introduction of the carboxamide functionality, which can be advantageous when working with complex molecules. google.com
Advanced Synthetic Techniques
To overcome the limitations of classical methods, such as long reaction times and the use of harsh reagents, a variety of advanced synthetic techniques have been developed. These methods often offer improved efficiency, higher yields, and greater functional group tolerance. ujpronline.com
Metal-Catalyzed Coupling Reactions
Transition-metal catalysis has become an indispensable tool for the synthesis of quinazolines and their derivatives. nih.gov Catalysts based on palladium, copper, iron, and other metals facilitate the formation of key carbon-nitrogen and carbon-carbon bonds. mdpi.comfrontiersin.org
Palladium-Catalyzed Reactions: Palladium catalysts are widely used for cross-coupling reactions to introduce substituents onto the quinazoline ring. For instance, a palladium-catalyzed carbonylation of an 8-haloquinazoline in the presence of an amine could directly form the 8-carboxamide. A tandem reaction involving 2-aminobenzonitriles, aldehydes, and arylboronic acids, catalyzed by palladium, provides a route to diverse quinazolines. organic-chemistry.org
Copper-Catalyzed Reactions: Copper-catalyzed reactions, such as the Ullmann condensation, are effective for forming C-N bonds. nih.gov A copper-catalyzed cascade reaction of (2-aminophenyl)methanols with aldehydes is a convenient method for synthesizing 2-substituted quinazolines. organic-chemistry.org
Iron-Catalyzed Reactions: Iron catalysis offers a more cost-effective and environmentally friendly alternative. Iron-catalyzed C(sp³)-H oxidation and intramolecular C-N bond formation have been used to efficiently synthesize quinazolines from 2-alkylamino N-H ketimine derivatives. frontiersin.orgorganic-chemistry.org
| Catalyst | Reactants | Reaction Type | Key Advantages |
| Palladium(II) | 2-Aminobenzonitriles, Triethyl orthocarboxylates, Boronic acids | Cascade C(sp)-C(sp²) coupling and C-N bond formation | Good yields, scalable. organic-chemistry.org |
| Copper | (2-Aminophenyl)methanols, Aldehydes | Cascade reaction | Wide functional group tolerance. organic-chemistry.org |
| Iron | 2-Alkylamino N-H ketimines | C(sp³)-H oxidation, intramolecular C-N bond formation | Efficient, uses readily available starting materials. frontiersin.orgorganic-chemistry.org |
| Cobalt | 2-Aminoaryl alcohols, Nitriles | Dehydrogenative annulation | Ligand-free, mild conditions. mdpi.com |
| Manganese(I) | 2-Amino-benzylalcohol, Primary amides | Acceptorless dehydrogenative coupling | Direct synthesis of 2-substituted quinazolines. mdpi.comfrontiersin.org |
Microwave-Assisted Synthesis Protocols
Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating reaction rates and improving yields in the synthesis of heterocyclic compounds, including quinazolines. frontiersin.orgnih.gov The use of microwave irradiation can significantly reduce reaction times from hours to minutes. researchgate.net
Microwave-assisted methods have been successfully applied to various steps in quinazoline synthesis, including:
Condensation Reactions: The condensation of 2-aminobenzimidazole (B67599) with ortho-esters under microwave irradiation provides a rapid route to benzimidazo[1,2-c]quinazolines. nih.gov
Cyclization Reactions: Iron-catalyzed cyclization of substituted 2-halobenzoic acids and amidines in water can be efficiently carried out using microwave heating to produce quinazolinones. rsc.org
Multi-component Reactions: The synthesis of 4-aminoquinazolines from anthranilonitrile and various aromatic nitriles has been achieved in good to excellent yields with very short irradiation times in a solvent-free system. frontiersin.orgnih.gov
The combination of microwave heating with solvent-free conditions or the use of green solvents like water makes this a particularly environmentally friendly approach. frontiersin.orgrsc.org
Non-Metal-Catalyzed Methodologies
In recent years, there has been a growing interest in developing metal-free catalytic systems to avoid the cost and potential toxicity of transition metals. researchgate.net These methods often utilize organocatalysts or other non-metallic promoters. nih.gov
Iodine-Catalyzed Reactions: Molecular iodine has been shown to be an effective catalyst for the one-pot, three-component synthesis of tetrahydroquinazolinones via a Biginelli-type condensation. ijrpr.com
Acid/Base Catalysis: Organocatalysts such as 4-dimethylaminopyridine (B28879) (DMAP) have been used to catalyze the reaction of aromatic aldehydes with 2-aminobenzophenone (B122507) to form quinazoline frameworks in good to excellent yields under mild conditions. frontiersin.org Pyridinium p-toluene sulfonate (PPTS) has been employed for the synthesis of quinazolinones from N-substituted 2-aminobenzamides. nih.gov
Electrochemical Synthesis: An electro-oxidative cyclization of 2-aminobenzamides and primary alcohols promoted by K₂S₂O₈ has been developed. This method proceeds at room temperature without the need for a transition metal catalyst or a base. rsc.org
Visible Light-Driven Photocatalysis: A sustainable method for synthesizing quinazoline derivatives involves a one-pot, three-component reaction using curcumin-sensitized titanium dioxide nanoparticles as a photocatalyst under visible light. mdpi.comresearchgate.net
Photocatalyzed Synthesis
Photocatalysis has emerged as a powerful tool in organic synthesis, offering green and efficient pathways for constructing complex molecules. In the realm of quinazoline chemistry, visible-light-promoted, photocatalyst-free methods have been developed for the synthesis of quinazolinones from readily available starting materials like alcohols and 2-aminobenzamides rsc.org. These reactions often proceed at room temperature and avoid the need for metal catalysts, aligning with the principles of sustainable chemistry rsc.org.
Furthermore, photocatalysis enables the direct C-H functionalization of the quinazoline core. While the pyrimidine ring is generally resistant to electrophilic substitution, the benzene ring is more susceptible, with the C-8 position being the most reactive site for such reactions wikipedia.org. Research on related heterocycles, such as quinolines, has demonstrated the feasibility of regiodivergent C-H functionalization at the C5 and C8 positions using visible light without the need for a metal or a photosensitizer researchgate.net. For instance, photocatalytic methods have been used for the alkylation and acylation of various azines, including quinazolines, by generating carbon-centered radicals from abundant precursors like carboxylic acids and aldehydes nih.gov. Acridinium salts have proven effective as organic photocatalysts for the C-H functionalization of various heterocycles, including the C8-alkoxylation of purines, a related nitrogen-containing bicyclic system unica.it.
Despite these advances in photocatalytic C-H functionalization of heterocyclic systems, specific examples detailing the direct photocatalytic synthesis of this compound are not yet prominent in the literature. However, the existing methodologies for C-8 functionalization of related scaffolds suggest a promising future direction for applying photocatalysis to directly install a carboxamide group or a suitable precursor at this position researchgate.netunica.it.
Regioselective Synthesis and Derivatization Strategies
The ability to selectively introduce functional groups at specific positions on the quinazoline ring is crucial for developing new derivatives with tailored properties.
Strategies for Substitution at the 8-Position
The most direct strategies for obtaining quinazoline-8-carboxamides often involve building the quinazoline ring from a pre-functionalized benzene derivative. The synthesis of quinazoline-8-carboxylic acid serves as a key step, as the carboxylic acid can be readily converted to the desired carboxamide.
A prominent example is the synthesis of the tricyclic 11-oxo-11H-pyrido[2,1-b]quinazoline-8-carboxylic acid. This is achieved through the reaction of anthranilic acid with 6-chloronicotinic acid in the presence of hydrochloric acid and ethanol, followed by heating at reflux prepchem.com. The resulting carboxylic acid is a versatile intermediate.
This intermediate can then be converted into a variety of N-substituted quinazoline-8-carboxamides. For example, a series of N-(heterocyclic alkyl)pyrido[2,1-b]quinazoline-8-carboxamides have been synthesized and evaluated for their biological activity nih.gov. The synthesis involves activating the carboxylic acid and reacting it with the appropriate heterocyclic alkylamine. This approach highlights a robust method for generating diversity at the 8-carboxamide position. One of the most potent compounds synthesized through this route was 2-(1-methylethyl)-N-(1H-imidazol-1-ylbutyl)-11-oxo-11H-pyrido[2,1-b]this compound nih.gov.
Derivatization at Other Positions of the Quinazoline Ring (e.g., 2, 3, 4, 6, 7)
Beyond the 8-position, the quinazoline scaffold offers multiple sites for derivatization, allowing for fine-tuning of its chemical and biological properties.
Position 4: The 4-position is highly susceptible to nucleophilic substitution, especially when activated by a good leaving group like a chlorine atom. A one-pot, three-component reaction starting from isatin (B1672199) has been used to synthesize 2-(4-chlorophenyl)-quinazoline-4-carboxylic acid dergipark.org.tr. This C4-carboxylic acid can be activated, for instance by conversion to its acid chloride with thionyl chloride (SOCl₂), and then reacted with various aliphatic and aromatic amines to yield a diverse library of C4-amide derivatives dergipark.org.tr. Furthermore, the C4-carboxylic acid can be converted to a range of esters via Fischer esterification with different alcohols dergipark.org.tr.
Position 2: The 2-position can be functionalized during the initial ring-forming reaction. For example, reacting anthranilamide with various aldehydes in the presence of iron(III) chloride leads to 2-substituted quinazolinones nih.gov. These can be further modified, for instance, by chlorination at the 4-position, to create versatile intermediates for further substitution nih.gov.
Positions 6 and 7: Substitutions at the 6 and 7-positions on the benzene ring are common and often influence the molecule's interaction with biological targets. These substituents are typically incorporated from the start, using a substituted anthranilic acid or anthranilamide as the precursor.
The table below summarizes various derivatization strategies for the quinazoline ring.
| Position(s) | Type of Reaction | Reagents/Conditions | Resulting Functional Group | Reference(s) |
| 2 | Cyclocondensation | Anthranilamide, Aldehydes, FeCl₃ | Aryl, Alkyl | nih.gov |
| 3 | Alkylation | 3-Butyl-6-methyl-2-thioxoquinazolin-4(3H)-one, Alkyl halides | N-Alkyl | acs.org |
| 4 | Nucleophilic Aromatic Substitution | 4-Chloroquinazoline, Amines, Isopropanol/HCl | Amino | nih.gov |
| 4 | Amidation (from C4-COOH) | 2-Aryl-quinazoline-4-carbonyl chloride, Amines | Carboxamide | dergipark.org.tr |
| 4 | Esterification (from C4-COOH) | 2-Aryl-quinazoline-4-carboxylic acid, Alcohols, H₂SO₄ | Ester | dergipark.org.tr |
| 6, 8 | Halogenation | Quinazolinone, Iodine | Iodo | rsc.org |
Molecular Hybridization in this compound Synthesis
Molecular hybridization is a drug design strategy that involves covalently linking two or more distinct pharmacophores to create a single hybrid molecule. This approach aims to produce compounds with improved affinity, efficacy, or the ability to interact with multiple biological targets nih.govujpronline.com. The quinazoline scaffold is a popular component in the design of such hybrid molecules nih.govmdpi.com.
The synthesis of N-(heterocyclic alkyl)pyrido[2,1-b]quinazoline-8-carboxamides is a direct application of this principle nih.gov. In these molecules, the pyrido[2,1-b]this compound core acts as one pharmacophore, which is linked via the carboxamide nitrogen to a second pharmacophore, a heterocyclic alkyl moiety (e.g., an imidazole (B134444) or pyridine (B92270) ring) nih.gov. This strategy has been shown to be effective in generating compounds with potent biological activity.
Other examples of molecular hybridization involving the quinazoline core include:
Quinazoline-Triazole Hybrids: Triazole and quinazolinone scaffolds have been linked through thioacetamido linkers nih.gov.
Quinazoline-Thiazolidinone Hybrids: The thiazolidin-4-one moiety has been combined with the quinazolinone scaffold nih.gov.
Quinazoline-Artemisinin Hybrids: The antimalarial drug artemisinin (B1665778) has been linked to a quinazoline moiety, resulting in a hybrid with potent cytotoxic activity.
Quinazoline-Sulfonamide Hybrids: Combining the quinazolinone and benzene sulfonamide moieties has been explored to create hybrid molecules with potential dual activities rsc.org.
These examples demonstrate the versatility of the quinazoline nucleus in molecular hybridization. By preparing a quinazoline-8-carboxylic acid intermediate, it becomes feasible to link this core to a wide variety of other pharmacologically active molecules through the formation of an amide bond, opening avenues for the creation of novel hybrid compounds with potentially enhanced therapeutic properties.
Structural Characterization and Spectroscopic Analysis in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules by mapping the chemical environments of protons (¹H) and carbon atoms (¹³C).
In the ¹H-NMR spectrum of a quinazoline (B50416) derivative, the protons on the heterocyclic and benzene (B151609) rings resonate in the aromatic region, typically between δ 7.0 and 9.5 ppm. japsonline.comresearchgate.net The exact chemical shift and multiplicity (singlet, doublet, triplet, etc.) of each proton depend on its position and the electronic influence of neighboring substituents. For instance, in various substituted quinazolines, aromatic protons on the quinazoline core are often observed as complex multiplets in the range of δ 7.48–8.36 ppm. japsonline.com The two protons of the primary amide group (–CONH₂) of Quinazoline-8-carboxamide would be expected to appear as a broad singlet, with a chemical shift that can be influenced by the solvent and concentration. The proton on the nitrogen of the quinazoline ring itself can also be observed, often as a singlet at a higher chemical shift, such as around 8.1 ppm. japsonline.com
Data presented is for related quinazoline derivatives and is illustrative of expected values.
Table 1: Representative ¹H-NMR Spectral Data for Quinazoline Derivatives| Functional Group / Proton | Representative Chemical Shift (δ ppm) | Multiplicity | Reference |
|---|---|---|---|
| Quinazoline Aromatic Protons | 7.26 - 8.69 | Multiplet (m) | japsonline.com |
| Amide NH (R-CONH-R) | 8.0 - 10.07 | Singlet (s) or Doublet (d) | japsonline.com |
| Pyrazole-H5 | 8.53 | Singlet (s) | nih.gov |
| Quinazoline-H2 | 8.48 - 8.52 | Singlet (s) | nih.gov |
The ¹³C-NMR spectrum provides information on each unique carbon atom in the molecule. For the quinazoline ring system, aromatic carbons typically appear in the δ 115–155 ppm range. ekb.eg The carbon atom of the carboxamide group (C=O) is particularly noteworthy, resonating further downfield, often above δ 160 ppm. For example, in N-(4-pyridyl)-2-(pyrazin-2-yl)quinazolin-4-carboxamide, the amide carbonyl carbon appears at δ 164.9 ppm, while various aromatic carbons of the quinazoline moiety are observed between δ 116.2 and 150.0 ppm. japsonline.com
Data presented is for related quinazoline derivatives and is illustrative of expected values.
Table 2: Representative ¹³C-NMR Spectral Data for Quinazoline Derivatives| Carbon Type | Representative Chemical Shift (δ ppm) | Reference |
|---|---|---|
| Aromatic Carbons (C=) | 116.2 - 156.2 | japsonline.comekb.eg |
| C=N Carbons | 151.1 - 161.0 | japsonline.comekb.eg |
Mass Spectrometry (MS) for Molecular Confirmation
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby confirming the molecular weight and elemental composition of a compound. For this compound (C₉H₇N₃O), the calculated molecular weight is 173.17 g/mol , and its exact mass is 173.058911855 Da. nih.gov High-resolution mass spectrometry (HRMS) is frequently used in the characterization of quinazoline derivatives to confirm their molecular formula with high accuracy. For example, HRMS analysis of N-(2-((6-bromo-4-oxoquinazolin-3(4H)-yl)methyl)phenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide found a mass that precisely matched the calculated value for its sodium adduct [M+Na]⁺. nih.gov This level of precision is crucial for verifying the identity of newly synthesized compounds.
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The quinazoline ring itself has characteristic absorption bands. nih.gov Research on various quinazoline derivatives shows strong IR absorption bands originating from aromatic ring vibrations between 1635–1610 cm⁻¹, 1580–1565 cm⁻¹, and 1520–1475 cm⁻¹. nih.goveurjchem.com The key functional groups of this compound would produce distinct signals: the N-H bonds of the amide would show stretching vibrations typically in the 3400-3200 cm⁻¹ region, while the carbonyl (C=O) stretch of the amide group would be prominent around 1680-1640 cm⁻¹. japsonline.comvulcanchem.com The C=N stretching within the quinazoline ring is also identifiable, often appearing near 1483 cm⁻¹. japsonline.com
Data presented is for related quinazoline derivatives and is illustrative of expected values.
Table 3: Characteristic IR Absorption Frequencies for Quinazoline Derivatives| Functional Group | Vibration Type | Frequency Range (cm⁻¹) | Reference |
|---|---|---|---|
| N-H (Amide) | Stretch | 3354 | japsonline.com |
| Aromatic C=C | Stretch | 1644 | japsonline.com |
| Amide C=O | Stretch | 1640 - 1680 | japsonline.comvulcanchem.com |
| Quinazoline C=O | Stretch | 1745 | vulcanchem.com |
| Quinazoline Ring | Aromatic Ring Vibrations | 1475 - 1635 | nih.goveurjchem.com |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Insights
UV-Vis spectroscopy measures the electronic transitions within a molecule. The spectra of quinazoline derivatives typically show multiple absorption bands in the UV region (200-400 nm). mdpi.commdpi.com These absorptions are generally attributed to π–π* transitions within the aromatic system and n–π* transitions involving the non-bonding electrons on the nitrogen and oxygen atoms. For example, studies on quinazoline derivatives in DMSO revealed absorption maxima (λmax) around 278 nm, attributed to the π–π* transition of the quinazolinone backbone. mdpi.com Other bands observed at longer wavelengths, such as 325 nm and 339 nm, are presumed to be due to intramolecular charge transfer and the n–π* transition of the carbonyl group. nih.govmdpi.com The specific substitution pattern on the quinazoline ring can cause shifts in these absorption bands (bathochromic or hypsochromic shifts), providing insight into the electronic structure of the molecule. beilstein-journals.org
Data presented is for related quinazoline derivatives and is illustrative of expected values.
Table 4: Typical UV-Vis Absorption Maxima for Quinazoline Derivatives| Transition Type | Wavelength Range (λmax) | Solvent | Reference |
|---|---|---|---|
| π–π* | ~278 nm | DMSO | mdpi.com |
| π–π* | 207 - 224 nm | Water | mdpi.com |
Structure Activity Relationship Sar Studies of Quinazoline 8 Carboxamide Derivatives
Positional Effects of Substituents on Biological Activity
The placement of substituents on the quinazoline (B50416) ring is a critical determinant of biological efficacy and target specificity. The following sections explore the impact of substitutions at various positions, with a primary focus on the 8-carboxamide series.
The 8-position of the quinazoline nucleus is a key site for modification, and the nature of the substituent at this position can profoundly influence pharmacological activity. The carboxamide group at the 8-position (-CONH₂) is a defining feature of the compounds discussed herein and is crucial for interaction with various biological targets.
For instance, in a series of pyrido[2,1-b]quinazoline-8-carboxamides developed as antiallergy agents, the carboxamide moiety is an essential structural element. nih.gov The conversion of the corresponding 2-(1-methylethyl)-11-oxo-11H-pyrido[2,1-b]quinazoline-8-carboxylic acid to its carboxamide derivatives was a key step in developing potent antagonists of the slow-reacting substance of anaphylaxis (SRS-A). google.com.pg This suggests that the amide group is preferred over the carboxylic acid for this specific activity, likely due to its ability to form different hydrogen bonding interactions with the target receptor or enzyme.
Further illustrating the importance of the 8-carboxamide, compounds such as N-(3-(2,3-dihydroxypropoxy)phenyl)-2-(3-(trifluoromethyl)phenyl)-3,4-dihydro-3-methyl-4-oxoquinazoline-8-carboxamide have been designed as sirtuin modulating agents to enhance mitochondrial activity. mdpi.com Similarly, the compound '6-methoxy-4-(2-methylamino-1-phenyl-ethylamino)-quinazoline-8-carboxylic acid amide' highlights a structure where the 8-carboxamide is combined with other key substituents at the 4- and 6-positions to create a molecule with potential therapeutic applications. ontosight.ai While direct comparative studies quantitatively detailing the activity of an 8-carboxylic acid versus an 8-carboxamide are limited in the provided literature, the consistent use of the 8-carboxamide in potent, late-stage analogs underscores its significance for bioactivity. nih.govgoogle.com.pg
While the 8-carboxamide provides a crucial anchor, substitutions at other positions of the quinazoline ring are vital for modulating potency, selectivity, and pharmacokinetic properties.
2-Position: Substitutions at the C-2 position significantly impact the activity profile. In the antiallergic pyrido[2,1-b]this compound series, a branched-chain alkyl moiety, such as a 1-methylethyl (isopropyl) group, at the 2-position was found to be optimal for potent activity. nih.gov This highlights the importance of steric bulk at this position for effective interaction with the biological target.
3-Position: The substituent at the N-3 position can influence activity. For example, in a series of quinazolinone-7-carboxamides, a free NH group at the 3-position was found to be preferable for soluble epoxide hydrolase (sEH) inhibition compared to a substituted N-phenyl derivative, which was threefold less potent. While this finding is for a 7-carboxamide analog, it suggests that the hydrogen-bonding capacity of the N-3 position can be a critical SAR determinant.
4-Position: The 4-position is one of the most frequently modified sites in quinazoline chemistry. The attachment of an amino group or substituted amines at this position is a common strategy for enhancing anticancer and antimicrobial activities. nih.gov In the compound '6-methoxy-4-(2-methylamino-1-phenyl-ethylamino)-quinazoline-8-carboxylic acid amide', a complex amine substituent is present at the 4-position, indicating its role in anchoring the molecule to its target. ontosight.ai
6- and 7-Positions: These positions on the benzene (B151609) portion of the quinazoline ring are crucial for modulating activity. The introduction of electron-rich groups at the 6-position can promote anticancer and antimicrobial effects. nih.gov Specifically, a methoxy (B1213986) group at the 6-position is a feature of the potentially bioactive '6-methoxy-4-(2-methylamino-1-phenyl-ethylamino)-quinazoline-8-carboxylic acid amide'. ontosight.ai In other quinazoline series, substitutions at the 6- and 7-positions with groups like methoxy or alkyl-thiobenzothiazole have been shown to enhance anticancer activity.
Role of Specific Functional Groups on Activity Profiles
Beyond the positional effects, the intrinsic properties of the functional groups themselves are fundamental to the biological activity of this compound derivatives.
The carboxamide group is a versatile functional group capable of acting as both a hydrogen bond donor (via the N-H) and acceptor (via the C=O). This dual capacity allows it to form robust interactions with biological macromolecules. In studies of related quinazolinone-7-carboxamides, the amide N-H was noted to have important hydrogen-bond donor properties that contributed to inhibitory potency.
The bioisosteric replacement of the carboxamide oxygen with sulfur to give a thioamide can significantly alter a molecule's properties, including its hydrogen bonding capability, lipophilicity, and metabolic stability. While specific examples of quinazoline-8-thioamides were not detailed in the reviewed literature, this common medicinal chemistry strategy could be used to modulate the activity and pharmacokinetic profiles of this class of compounds.
The introduction of halogen atoms (F, Cl, Br, I) is a powerful tool in drug design, used to modulate electronic properties, lipophilicity, and metabolic stability.
In a series of quinazolinone-containing pyrazole (B372694) carboxamides developed as antifungal agents, the position and number of chlorine atoms directly affected the antifungal activity. nih.gov The study revealed that N-(2-((6,8-dichloro-4-oxoquinazolin-3(4H)-yl)methyl)phenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide (EC₅₀ = 9.06 mg/L) possessed excellent antifungal activity against R. solani. nih.gov This demonstrates that di-substitution with chlorine at the 6- and 8-positions is highly favorable for this particular activity. nih.gov
Other studies have consistently shown that halogenation is beneficial. For instance, a chloro substituent at the C-6 position was found to enhance the vasorelaxant properties of certain quinazoline derivatives. The presence of halogens at the 6- and 8-positions has also been reported to improve the antimicrobial activities of quinazolinones.
| Compound Series | Halogen/Position | Effect on Activity | Reference |
|---|---|---|---|
| Quinazolinone-pyrazole carboxamides | 6,8-dichloro | Excellent antifungal activity (EC₅₀ = 9.06 mg/L) | nih.gov |
| Quinazolinone-pyrazole carboxamides | 6-chloro | Moderate antifungal activity | nih.gov |
| Quinazolinone derivatives | 6- and 8-halo | Improved antimicrobial activity | |
| Quinazoline-4-carboxamides | 6-chloro | Enhanced vasodilation properties |
Fusing or attaching other heterocyclic rings to the this compound scaffold is a common and effective strategy to create hybrid molecules with novel or enhanced biological activities.
Pyrido[2,1-b]quinazoline Fusion: A prominent example is the fusion of a pyridine (B92270) ring to create the tricyclic pyrido[2,1-b]quinazoline system. This core structure is found in a series of potent, orally active antiallergy agents. nih.gov Compounds like N-[4-(1H-imidazol-1-yl)butyl]-2-(1-methylethyl)-11-oxo-11H-pyrido[2,1-b]this compound demonstrated efficacy in inhibiting bronchospasm and also possessed mediator release inhibitory activity. nih.govontosight.ai The rigid, fused ring system likely orients the key 8-carboxamide and 2-position substituents in a conformation favorable for high-affinity binding.
Pyrazole Attachments: Pyrazole rings are frequently incorporated into quinazoline-based structures. In one study, a series of quinazolinone-containing pyrazole carboxamide derivatives were synthesized and showed significant antifungal activity. nih.gov The molecular hybridization of the quinazolinone and pyrazole moieties proved to be an effective tool for designing novel antifungal candidates. nih.gov Other research has led to the development of pyrazolo[4,3-h]quinazoline-3-carboxamide derivatives as potent and selective kinase inhibitors. emanresearch.org
Imidazole (B134444) Attachments: Imidazole rings are often attached to the carboxamide side chain. The antiallergy agent N-[4-(1H-imidazol-1-yl)butyl]-2-(1-methylethyl)-11-oxo-11H-pyrido[2,1-b]this compound features a terminal imidazole ring on a butyl chain attached to the 8-carboxamide nitrogen. nih.gov This heterocyclic group was found to be crucial for potency, with the results indicating that a four to six-atom linear chain between the imidazole ring and the carboxamide nitrogen provided the best combination of activities. nih.gov
| Heterocyclic System | Type of Linkage | Resulting Biological Activity | Reference |
|---|---|---|---|
| Pyridine | Fused (Pyrido[2,1-b]quinazoline) | Antiallergy, Thromboxane Synthase Inhibition | nih.gov |
| Pyrazole | Attached to main scaffold | Antifungal | nih.gov |
| Pyrazole | Fused (Pyrazolo[4,3-h]quinazoline) | Kinase Inhibition | emanresearch.org |
| Imidazole | Attached to 8-carboxamide side chain | Antiallergy | nih.gov |
Linker Group Contributions and Chain Length Optimization in SAR
Research into various quinazoline-based compounds has demonstrated that both the type of linker and its length are critical for optimizing biological effects. For instance, in the development of 4-anilino-quinazoline derivatives as dual EGFR/VEGFR2 inhibitors, a longer chain linker between the quinazoline core and a triazole moiety was found to be favorable for inhibitory activity against both kinases. mdpi.comnih.gov Similarly, for certain 6,7-dimorpholinoalkoxy quinazoline derivatives, compounds with a three-carbon chain linker were more potent than those with a two-carbon chain. mdpi.comnih.gov This suggests that the longer chain enables a more favorable binding mode, potentially allowing for additional interactions, such as the formation of a hydrogen bond between the morpholine's oxygen and the Lys745 residue in the kinase domain. mdpi.comnih.gov
Conversely, not all cases benefit from increased linker length. Studies on some 4-anilino-quinazoline derivatives showed that compounds with a two-carbon bridge were more potent than those with a three-carbon alkyloxy linker, as the shorter chain prevented an unfavorable "out" binding position. mdpi.com In a series of 6-bromo quinazoline derivatives, analogs with an aliphatic chain of four carbons showed strong potency, but a further increase in linker length led to decreased activity. nih.gov This highlights that an optimal, rather than maximal, chain length is often required.
The nature of the linker group is also paramount. In one study, replacing an amide linker with a methyl-amino linker resulted in a nearly 50-fold decrease in inhibitory activity, underscoring the importance of the linker's chemical properties. mdpi.com Similarly, investigations into 4-arylamino-quinazoline derivatives revealed that urea (B33335) linkers were more favorable for inhibitory activity compared to their thiourea-containing counterparts. nih.gov In another context, the replacement of a thioamide linker with an amide resulted in an 83-fold decrease in nitric oxide inhibitory potency, emphasizing the critical role of the thioamide group in forming key hydrogen bonds. researchgate.net Research on 2-thioxo-3-substituted quinazolinones found that compounds with an alkyl linker were more potent than those with an aryl linker. nih.gov
These findings collectively illustrate that linker optimization is a multi-faceted challenge, requiring careful consideration of length, composition, and the specific biological target to achieve desired activity.
Table 1: Impact of Linker and Chain Length on Quinazoline Derivative Activity
| Derivative Series | Linker Modification | Observed Effect on Activity | Reference |
|---|---|---|---|
| 4-Anilino-quinazolines (EGFR/VEGFR2 inhibitors) | Increased linker chain length (to triazole) | Favorable for dual inhibitory activity | mdpi.comnih.gov |
| 6,7-Dimorpholinoalkoxy quinazolines | Three-carbon vs. two-carbon chain linker | Three-carbon chain linker was more potent | mdpi.comnih.gov |
| 6-Bromo quinazoline derivatives | Increased aliphatic linker length beyond 4 carbons | Decreased activity | nih.gov |
| 6-Benzamide quinazolines | Amide vs. Methyl-amino linker | Amide linker was critical; replacement decreased activity ~50-fold | mdpi.com |
| Quinazolinone-2-carbothioamide derivatives | Thioamide vs. Amide linker | Thioamide was crucial; replacement led to an 83-fold potency decrease | researchgate.net |
| 2-Thioxo-3-substituted quinazolinones | Alkyl vs. Aryl linker | Alkyl linker was more potent | nih.gov |
Conformational Flexibility and Intramolecular Interactions in SAR
Conformational restriction is a widely used strategy in medicinal chemistry to lock a molecule into its bioactive conformation, which can enhance potency and selectivity. unina.it The quinazoline scaffold itself provides a degree of rigidity. wikipedia.org However, the substituents and linkers attached to it introduce varying degrees of freedom. The flexibility of a side chain can be crucial; for example, a structural-activity relationship study showed that a side chain with a heteroatom capable of forming a hydrogen bond was important for activity. mdpi.com However, cyclization of the terminal nitrogen on this side chain, which reduced conformational freedom, also decreased inhibitory activity, possibly because the resulting longer, more rigid chain could no longer form the necessary hydrogen bonds. mdpi.com
Intramolecular hydrogen bonds (IMHBs) are a particularly important type of intramolecular interaction. They can significantly impact a molecule's properties by masking polar groups, reducing the energy penalty of desolvation upon entering a binding site, and pre-organizing the molecule into a bioactive conformation. acs.org In the context of quinazoline-carboxamides, an IMHB can form between the amide N-H proton and the nitrogen at position 1 (N1) of the quinazoline ring. acs.org The formation of this six-membered ring through an IMHB can stabilize a specific planar conformation that may be favorable for binding. acs.org The presence of such IMHBs has been confirmed by X-ray crystallography and NMR studies. acs.org Similarly, weak intramolecular N-H···F hydrogen bonds have been observed in fluoro-substituted anilinoquinazolines, influencing the preferred orientation of the substituents. escholarship.org
Computational methods like molecular dynamics (MD) simulations and molecular docking are vital tools for studying the conformational landscape and binding modes of these derivatives. researchgate.net Such studies have revealed that the binding of quinazoline inhibitors to targets like EGFR kinase involves key hydrogen bonds between the N1 and N3 atoms of the quinazoline core and specific amino acid residues (e.g., Met793, Thr766) in the ATP binding site. nih.gov The ability of the molecule to adopt a conformation that facilitates these crucial intermolecular interactions is paramount for its inhibitory potency.
Table 2: Influence of Conformation and Intramolecular Interactions on SAR
| Structural Feature | Description | Impact on SAR | Reference |
|---|---|---|---|
| Intramolecular Hydrogen Bond (IMHB) | Between the amide N-H and the quinazoline N1 atom. | Stabilizes a specific conformation, potentially the bioactive one, by forming a six-membered ring. | acs.org |
| Side Chain Flexibility | Flexibility in side chains attached to the quinazoline core. | Allows adoption of optimal conformation for binding; however, excessive flexibility can be detrimental. Cyclization can reduce activity if it prevents key interactions. | mdpi.com |
| N-H···F Hydrogen Bond | Weak intramolecular interaction in fluoro-substituted anilinoquinazolines. | Influences the syn-periplanar orientation of substituents, affecting the overall molecular shape presented to the target. | escholarship.org |
| Conformational Restriction | Rigidifying the molecular structure to favor the bioactive conformation. | Can lead to increased potency and selectivity by reducing the entropic penalty of binding. | unina.it |
Molecular Target Identification and Mechanistic Elucidation Research
Enzyme Inhibition Studies
Enzyme inhibition assays have been fundamental in characterizing the activity of quinazoline-8-carboxamide compounds. These studies reveal that the quinazoline (B50416) scaffold is a versatile template for targeting the ATP-binding sites of numerous kinases, leading to the interruption of signaling pathways that drive tumor growth and survival. tandfonline.com
Quinazoline derivatives are well-documented as protein kinase inhibitors, interfering with critical cell signaling pathways involved in cell proliferation, division, and angiogenesis. nih.gov The following sections detail the inhibitory activity of this compound and related analogs against specific protein kinase families.
The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that, when overexpressed or mutated, is a key driver in various cancers, particularly non-small cell lung cancer. nih.govnih.gov The 4-anilinoquinazoline (B1210976) scaffold is a well-established pharmacophore for targeting the ATP binding site of EGFR. mdpi.com While many studies focus on substitutions at the 6 and 7-positions of the quinazoline ring, derivatives featuring an 8-carboxamide group have also been explored. mdpi.comresearchgate.net For instance, the substitution at the 5-position of the quinazoline scaffold with an anilino group and a nitro group at the 8-position resulted in a compound with selective and potent inhibitory activity against the EGFR kinase enzyme (IC₅₀ = 12 nM). mdpi.com
A data table could not be generated for this section due to the lack of specific this compound derivatives and their corresponding EGFR-TK inhibition data in the search results.
The PI3K/Akt/mTOR pathway is a critical signaling cascade that governs cell growth, proliferation, and survival. nih.govbiomedres.us Its dysregulation is a common event in malignant transformations, making PI3K a significant target for cancer therapy. nih.govbiomedres.us Research has led to the design of novel this compound derivatives as inhibitors of this pathway. biomedres.us A series of 7- or 8-substituted-4-morpholine-quinazoline derivatives were synthesized and evaluated, with one compound identified as a potent PI3K inhibitor that significantly disrupted the PI3K/Akt/mTOR pathway. biomedres.us Another study reported a quinazoline derivative, compound 94, which demonstrated potent inhibition across multiple PI3K isoforms and mTOR. scielo.br
Table 1: PI3K and mTOR Inhibitory Activity of Quinazoline Derivative 94
| Kinase Target | IC₅₀ (nM) |
|---|---|
| PI3Kα | 4.2 |
| PI3Kβ | 13 |
| PI3Kγ | 64 |
| PI3Kδ | 50 |
| mTOR | 78 |
Source: scielo.br
As downstream effectors in the PI3K/Akt/mTOR pathway, p70S6K and Akt are crucial for cell proliferation and survival. nih.govresearchgate.net A novel class of quinazoline carboxamides has been discovered to act as dual inhibitors of p70S6K and Akt. nih.govacs.org The initial screening of a kinase library identified 4-benzylamino-quinazoline-8-carboxylic acid amide (Compound 1) as a starting point with sub-micromolar activity against p70S6K. nih.govacs.orgpdbj.org This led to the development of M2698, a potent dual inhibitor of p70S6K and Akt1. nih.govpdbj.orgcaymanchem.com
Table 2: Inhibitory Activity of this compound Derivatives against p70S6K and Akt1
| Compound | p70S6K IC₅₀ (nM) | Akt1 IC₅₀ (nM) |
|---|---|---|
| 1 | 55 | >10,000 |
| M2698 | 1.1 | 4 |
Source: acs.orgcaymanchem.com
M2698 demonstrates high selectivity for p70S6K and Akt1 over other kinases like Aurora B (IC₅₀ = 170 nM). caymanchem.com
Cyclin-Dependent Kinases (CDKs) are serine-threonine kinases that regulate the cell cycle, and their overactivity is a common feature in many cancers. ekb.egmdpi.com The development of CDK inhibitors aims to halt uncontrolled cell proliferation. ekb.eg A class of inhibitors based on a pyrazolo[4,3-h]quinazoline-3-carboxamide scaffold has been developed. acs.orgrcsb.org Optimization of this series for potency, selectivity, and pharmacokinetic properties led to the identification of compound 28 (PHA-848125), a potent and orally available CDK inhibitor. acs.org This compound emerged from a starting hit (compound 1) which, while a potent CDK inhibitor, had poor selectivity. acs.org
A data table with specific IC₅₀ values for this compound derivatives against specific CDKs was not available in the provided search results.
Quinazoline derivatives have also been shown to inhibit other important protein kinases. One study identified a quinazoline compound (Compound 8) that inhibited the phosphorylation of both ERK1/2 and P38 in a concentration-dependent manner. nih.gov This suggests that the quinazoline scaffold can be adapted to target multiple arms of the mitogen-activated protein kinase (MAPK) signaling pathways, which are involved in cellular stress responses and proliferation. nih.govscienceopen.com While replacement of a cyanoquinoline core with a quinazoline core has been noted to reduce MEK inhibitory activity (a kinase upstream of ERK), other modifications show that quinazoline derivatives can effectively target downstream kinases like ERK. nih.gov
A data table could not be generated for this section due to the lack of specific this compound derivatives and their corresponding inhibition data against ERK1/2 and P38 in the search results.
DNA-Interacting Enzyme Inhibition
Derivatives of the quinazoline carboxamide scaffold have been extensively studied for their ability to inhibit enzymes that are crucial for DNA replication, repair, and transcription. This research highlights the versatility of the quinazoline core in targeting a range of enzymes involved in nucleotide synthesis and DNA topology.
Poly(ADP-ribose) Polymerase-1 (PARP-1)
Poly(ADP-ribose) polymerase-1 (PARP-1) is a key enzyme in the DNA repair process, making it a significant target for anticancer therapies. The inhibition of PARP-1 can enhance the efficacy of DNA-damaging agents and induce synthetic lethality in cancer cells with specific DNA repair defects, such as BRCA1/2 mutations. nih.govgoogle.com
Research into quinoline-8-carboxamides, a closely related structural class, has identified them as a novel group of PARP-1 inhibitors. acs.org A key design element of these inhibitors is the formation of an intramolecular hydrogen bond, which helps to maintain the necessary conformation of the pharmacophore. acs.org Structure-activity relationship (SAR) studies on 3-substituted quinoline-8-carboxamides indicated that a small, narrow group at this position is required for activity. acs.org Further potency was achieved by introducing substituents at the 2-position. acs.org The quinazoline scaffold itself is considered a valuable component in designing PARP-1 inhibitors, often used as a bioisostere for other known inhibitor cores like phthalazinone. google.comacs.org
Table 1: PARP-1 Inhibition by Quinoline-8-carboxamide Derivatives
| Compound | Target | IC50 | Notes |
|---|---|---|---|
| 2-methylquinoline-8-carboxamide | Human recombinant PARP-1 | 500 nM | Substituents in the 2-position were found to increase potency. acs.org |
| 5-aminoisoquinolin-1-one (5-AIQ) | Human recombinant PARP-1 | 1.8 µM | A standard water-soluble inhibitor used for comparison. acs.org |
Topoisomerase Inhibition
DNA topoisomerases are essential enzymes that manage the topological state of DNA during critical cellular processes like replication and transcription. nih.gov These enzymes are established targets for cancer chemotherapy. Quinazoline derivatives have been investigated as inhibitors of both topoisomerase I (Topo I) and topoisomerase II (Topo II). nih.gov
Specifically, 2-(4-pyridyl)quinoline-8-carboxamide has been identified as a topoisomerase II-targeted agent. Studies have shown that this compound and its analogues can induce DNA-protein cross-links (DPC) and DNA double-strand breaks (DSB). The formation of DPCs by 2-(4-pyridyl)quinoline-8-carboxamide in isolated nuclei was found to be ATP-dependent and was inhibited by novobiocin, a known topoisomerase II inhibitor. This indicates that these tricyclic carboxamides interfere with the catalytic activity of topoisomerase II, although their mechanism may differ from classic inhibitors that trap the enzyme in a covalent cleavage complex.
Dihydrofolate Reductase (DHFR) Inhibition
Dihydrofolate reductase (DHFR) is a critical enzyme in the folate pathway, responsible for regenerating tetrahydrofolate, an essential cofactor for the synthesis of nucleotide precursors required for DNA synthesis. Inhibition of DHFR disrupts this pathway, leading to cell death, and it is a well-established mechanism for anticancer and antibacterial agents.
The quinazoline structure has similarities to folic acid, making it an attractive scaffold for designing DHFR inhibitors. Researchers have designed and synthesized series of quinazolinone derivatives as DHFR inhibitors. Certain compounds have demonstrated significant inhibitory activity against both bacterial and human DHFR. For instance, compound 3e from one study was more potent than the standard drug trimethoprim (B1683648) against Escherichia coli DHFR and also showed potent inhibition of human DHFR. This compound was found to arrest the cell cycle in the S phase and induce apoptosis.
Table 2: DHFR Inhibition by Quinazolinone Derivatives
| Compound | Target Enzyme | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
|---|---|---|---|---|
| 3d | Staphylococcus aureus DHFR (SaDHFR) | 0.769 ± 0.04 | Trimethoprim | 0.255 ± 0.014 |
| 3e | Escherichia coli DHFR (EcDHFR) | 0.158 ± 0.01 | Trimethoprim | 0.226 ± 0.014 |
| 3e | Human DHFR | 0.527 ± 0.028 | Methotrexate | 0.118 ± 0.006 |
Data sourced from a study on quinazolinone derivatives as DHFR inhibitors.
Thymidylate Synthase Inhibition
Thymidylate synthase (TS) is another crucial enzyme in the DNA synthesis pathway, catalyzing the methylation of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP). As this is the sole de novo source of thymidylate, TS is a prime target for anticancer drugs.
Quinazoline-based antifolates have been specifically designed as TS inhibitors. A notable example is N-(5-[N-(3,4-dihydro-2-methyl-4-oxoquinazolin-6-ylmethyl)-N-methylamino]-2-thenoyl)-L-glutamic acid, also known as ICI D1694 or Raltitrexed. This compound is a water-soluble, folate-based TS inhibitor. The development of such inhibitors aims to overcome resistance mechanisms seen with other folate-based drugs, such as those related to cellular uptake via the reduced folate carrier (RFC) or metabolism by folylpolyglutamate synthetase (FPGS).
DprE1 Inhibition (Anti-tubercular context)
Decaprenylphosphoryl-β-D-ribose 2-epimerase (DprE1) is an essential enzyme in the cell wall synthesis of Mycobacterium tuberculosis, making it a highly vulnerable and attractive target for novel anti-tubercular drugs.
The quinazoline scaffold has been utilized in the design of DprE1 inhibitors. Specifically, derivatives of 6-(trifluoromethyl)-N-(4-oxothiazolidin-3-yl)quinazoline-2-carboxamide have been designed and evaluated as potential anti-tubercular agents targeting DprE1. This highlights the adaptability of the quinazoline carboxamide structure for applications beyond cancer therapy, extending into infectious diseases.
Hydrolase Enzyme Inhibition (e.g., Soluble Epoxide Hydrolase (sEH))
Soluble epoxide hydrolase (sEH) is an enzyme that metabolizes epoxyeicosatrienoic acids (EETs), which are signaling lipids with generally beneficial anti-inflammatory, vasodilatory, and organ-protective effects. acs.org By inhibiting sEH, the levels of these protective EETs can be maintained, which is a therapeutic strategy for various cardiovascular, renal, and metabolic diseases. acs.org
Recent research has identified quinazolinone-7-carboxamide derivatives as a new class of human sEH inhibitors. acs.org Structure-activity relationship studies revealed that the amide and thiobenzyl groups attached to the quinazolinone core are important for potent sEH inhibition. acs.org Several compounds in this class exhibited inhibitory activity in the sub-micromolar range. acs.org
Other Enzyme Systems (e.g., Cholinesterases, Monoamine Oxidases, Phosphodiesterases)
The quinazoline scaffold is a versatile core for developing inhibitors of several key enzyme systems.
Cholinesterases: Derivatives of quinazoline have been investigated as potential inhibitors of cholinesterases, enzymes critical for neurotransmission. rsc.orgresearchgate.net Some quinoline-thiosemicarbazone hybrids have shown selective inhibitory activity against acetylcholinesterase (AChE). nih.gov For instance, one study highlighted a lead compound with an IC50 value of 2.95 ± 0.24 μM against AChE. nih.gov
Monoamine Oxidases (MAOs): Quinazoline derivatives have been synthesized and evaluated for their ability to inhibit monoamine oxidases A and B, which are involved in the metabolism of neurotransmitters. rsc.orgnih.gov Studies have shown that certain novel quinoline (B57606)–sulfonamides can act as dual inhibitors of both MAOs and cholinesterases. nih.gov Docking studies of some quinoline derivatives revealed strong interactions with the active sites of MAO-A, with one compound exhibiting a binding energy of -10.40 kcal/mol. nih.gov
Phosphodiesterases (PDEs): The quinazoline nucleus is a known inhibitor of phosphodiesterases. updatepublishing.com Specifically, quinazoline derivatives have been identified as inhibitors of PDE7. researchgate.net Some biphenyl-4-methylsulfanylquinazoline derivatives have demonstrated interesting PDE7 inhibitory activity, with IC50 values in the range of 0.7 to 0.9 μM. researchgate.net Additionally, other quinazoline analogues have shown potent inhibition of PDE5, with one compound exhibiting an IC50 of 0.48 nM. nu.ac.th
Receptor Modulation and Ligand-Receptor Interactions
This compound derivatives have been shown to modulate the activity of several important receptor systems.
GPR35, a G-protein coupled receptor, has been identified as a target for certain quinoline-derived metabolites. mdpi.com The activation of GPR35 by its ligands can induce calcium influx. nih.gov Kynurenic acid and the synthetic compound zaprinast (B1683544) are known agonists of GPR35. nih.gov Their activation of the receptor can lead to a reduction in the Ih current in dorsal root ganglia neurons, suggesting a potential role in pain modulation. nih.gov
Derivatives of quinazoline have been developed as antagonists of the NMDA receptor, a key player in excitatory synaptic transmission in the brain. researchgate.netmdpi.com Specifically, 1,2-dihydroimidazo[5,1-b]quinazoline-3,9-diones, which are tricyclic analogues of quinazoline-carboxylic acid derivatives, have demonstrated potent nanomolar activity at the glycine (B1666218) site of the NMDA receptor. researchgate.net The development of these antagonists is aimed at mitigating the potential psychotomimetic side effects associated with other NMDA receptor blockers. derpharmachemica.com
Certain quinazolinone derivatives have been identified as potent inhibitors of Toll-like receptor 4 (TLR4) signaling. researchgate.netresearchgate.net Computational modeling studies have revealed that these compounds can inhibit TLR4 signaling through the formation of hydrophobic interactions, stabilized by hydrogen bonds. researchgate.netresearchgate.net For example, novel quinazoline-4(3H)-one-2-carbothioamide derivatives have shown potent inhibition of nitric oxide production in lipopolysaccharide (LPS)-activated macrophage cells, with IC50 values as low as 1.12 μM. researchgate.net This inhibition is significant as TLR4 is the receptor for LPS, and its activation triggers inflammatory pathways. nih.gov
This compound derivatives have emerged as potent inhibitors of the NAD-hydrolyzing enzyme CD38. nih.govchemsrc.commdpi.com Starting from a micromolar 8-quinoline carboxamide hit, systematic exploration led to the identification of 4-amino-8-quinoline carboxamides with 10- to 100-fold greater potency as human CD38 inhibitors. nih.gov These inhibitors are of interest for their potential to elevate NAD tissue levels. nih.gov Some small molecule inhibitors of CD38 can inhibit the NAADP hydrolase activity of CD38 with an IC50 of less than or equal to 500 nM. google.com
Cellular Pathway Modulation
The interaction of this compound derivatives with their molecular targets leads to the modulation of various cellular pathways. For instance, certain 4-methyl quinazoline derivatives that target PI3K and histone deacetylase (HDAC) have been shown to modulate the expression of p-AKT and Ac-H3, interrupt the cell cycle, and induce apoptosis in cancer cells. nih.gov Transcriptomic profiling of cells treated with a triazoloquinazoline derivative showed downregulation of components in the PI3K/Akt/mTOR pathway.
Anti-Infective Action Mechanisms
Antibacterial Targets and Mechanisms (e.g., PBP1, PBP2a)
Derivatives of the 4(3H)-quinazolinone core have been identified as a novel class of non-β-lactam antibiotics with potent activity against Gram-positive bacteria, most notably methicillin-resistant Staphylococcus aureus (MRSA). newdrugapprovals.orggoogle.com The primary mechanism of action for these compounds involves the inhibition of cell wall biosynthesis by targeting penicillin-binding proteins (PBPs). newdrugapprovals.orgacs.orgnih.gov
A significant breakthrough in this area was the discovery that certain quinazolinone derivatives inhibit PBP2a, the protein responsible for the broad resistance of MRSA to β-lactam antibiotics. nih.gov The inhibition mechanism is unique, as these compounds target both the allosteric site and the active site of PBP2a, leading to impaired cell wall formation. newdrugapprovals.orggoogle.com This dual-site targeting is an unprecedented mechanism for non-β-lactam antibiotics. newdrugapprovals.org
Furthermore, research has shown that these quinazolinone antibiotics also inhibit PBP1 of S. aureus, indicating a broader targeting of structurally similar PBPs. newdrugapprovals.org This multi-target capability is reminiscent of the mechanism of action of some β-lactam antibiotics. acs.org The binding to the allosteric site of PBP2a can induce a conformational change that opens the active site, allowing β-lactam antibiotics to bind and exert their effect, thus creating a synergistic relationship. nih.gov
Structure-activity relationship (SAR) studies have been conducted to optimize the antibacterial activity of this class of compounds. For instance, the evaluation of 77 variants of the 4(3H)-quinazolinone structure led to the identification of a compound with potent activity against MRSA strains, low clearance, and oral bioavailability. acs.orgnih.gov These studies systematically varied the quinazolinone structure at different positions to improve activity specifically against S. aureus. acs.org
**Table 1: Antibacterial Activity of Quinazolinone Derivatives against *S. aureus***
| Compound | Target(s) | Mechanism of Action | Key Findings |
|---|---|---|---|
| (E)-3-(3-carboxyphenyl)-2-(4-cyanostyryl)quinazolin-4(3H)–one | PBP2a, PBP1 | Inhibition of cell wall biosynthesis by binding to both allosteric and active sites of PBP2a. newdrugapprovals.org | Effective against MRSA in vivo and in vitro; synergizes with β-lactam antibiotics. newdrugapprovals.org |
| Quinazolinone 2 | PBP1, PBP2a | Inhibits PBP1 and binds to the allosteric site of PBP2a. acs.orgnih.gov | Orally bioavailable and effective in an MRSA mouse peritonitis model. acs.orgnih.gov |
| Quinazolinone 27 | Not specified | Potent activity against MRSA strains. acs.orgnih.gov | Low clearance, oral bioavailability, and efficacy in a mouse neutropenic thigh infection model. acs.orgnih.gov |
| Imidazo/benzimidazo[1,2-c]quinazoline derivatives | Not specified | Not specified | Promising minimum inhibitory concentration (MIC) values (4–8 μg/mL) against various bacterial strains. acs.org |
Antifungal Targets and Mechanisms
Quinazoline and quinazolinone derivatives have demonstrated significant potential as antifungal agents against a variety of pathogenic fungi. mdpi.comontosight.ai The mechanisms underlying their antifungal activity are being actively investigated, with evidence pointing towards the disruption of the fungal cell membrane and inhibition of key enzymes.
Several studies have synthesized and evaluated series of quinazolinone derivatives for their antifungal properties. For example, certain derivatives have shown strong activity against Fusarium moniliforme and other phytopathogenic fungi. mdpi.com One study reported a compound with potent antifungal activity against Sclerotinia sclerotiorum, Pellicularia sasakii, Fusarium graminearum, and Fusarium oxysporum. acs.org Mechanistic investigations revealed that this compound caused abnormal mycelia, damaged organelles, and altered cell membrane permeability in S. sclerotiorum. acs.org
Other research has focused on creating hybrid molecules to enhance antifungal efficacy. Quinazolinone derivatives incorporating a 1,2,4-triazole (B32235) thioether moiety have shown potent inhibition against phytopathogenic bacteria and fungi. mdpi.com Similarly, novel quinazolinone-scaffold-containing pyrazole (B372694) carbamide derivatives were designed and found to have excellent antifungal activity against Rhizoctonia solani, a fungus that causes sheath blight in rice. nih.gov The mechanism of action for one of the lead compounds from this series was found to involve affecting the mycelial morphology of the fungus. nih.gov
Furthermore, some quinazolinone derivatives have been found to be potent inhibitors of succinate (B1194679) dehydrogenase (SDH), a key enzyme in the fungal respiratory chain. acs.org
Table 2: Antifungal Activity of Quinazolinone Derivatives
| Compound/Derivative Series | Target Fungi | Proposed Mechanism of Action | Key Findings |
|---|---|---|---|
| N-(4-(4-bromo-2-nitrophenylamino)quinazolin-6-yl)acetamide | Fusarium moniliforme | Not specified | Strong antifungal activity compared to the standard drug griseofulvin. mdpi.com |
| Quinazolinone derivative 6c | Sclerotinia sclerotiorum, Pellicularia sasakii, Fusarium graminearum, Fusarium oxysporum | Causes abnormal mycelia, damaged organelles, and altered cell membrane permeability. acs.org | Comparable curative and protective effects to azoxystrobin (B1666510) against S. sclerotiorum. acs.org |
| Imidazo/benzimidazo[1,2-c]quinazoline derivatives | Aspergillus niger, Candida albicans | Not specified | Pronounced antifungal activity with MIC values of 8–16 μg/mL. acs.org |
| Quinazolinone-2-carbohydrazide derivatives | Rhizoctonia solani and other phytopathogenic fungi | Inhibition of succinate dehydrogenase (SDH). acs.org | Some compounds showed comparable or better activity than the commercial fungicide Boscalid. acs.org |
| N-(2-((6,8-dichloro-4-oxoquinazolin-3(4H)-yl)methyl)phenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide | Rhizoctonia solani | Affects mycelial morphology. nih.gov | Excellent antifungal activity, higher than the commercial fungicide fluconazole. nih.gov |
Antiviral Targets and Mechanisms (e.g., SARS-CoV-2 Main Protease)
The emergence of viral pandemics has accelerated the search for effective antiviral agents, and quinazoline derivatives have shown promise in this area, particularly against Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2). nih.gov The main protease (Mpro or 3CLpro) of SARS-CoV-2 is a critical enzyme for viral replication, making it a prime target for antiviral drug development. acs.orgmdpi.com
Several studies have investigated the potential of quinazoline derivatives as inhibitors of SARS-CoV-2 Mpro. In silico molecular docking studies have suggested that the quinazoline moiety can effectively inhibit both SARS-CoV-2 Mpro and RNA-dependent RNA polymerase (RdRp). mdpi.com A screening of 101 quinoline and quinazoline derivatives identified three compounds with remarkable potency in inhibiting RNA synthesis driven by SARS-CoV-2 RdRp with relatively low cytotoxicity. nih.gov
Further research has led to the design and synthesis of novel 2-anilinoquinazolin-4(3H)-one derivatives that demonstrate potent inhibitory activity against SARS-CoV-2 and MERS-CoV in vitro. researchgate.net These compounds were found to inhibit viral entry and showed in vivo antiviral efficacy in a human ACE2 transgenic mouse model. researchgate.net One study reported a quinazoline derivative with potent activity against SARS-CoV-2, showing a lower IC50 value than the standard drugs remdesivir, chloroquine, and lopinavir. nih.gov
Table 3: Antiviral Activity of Quinazoline Derivatives against SARS-CoV-2
| Compound/Derivative Series | Viral Target | Mechanism of Action | Key Findings |
|---|---|---|---|
| Quinoline and Quinazoline derivatives (I-13e, I-13h, I-13i) | RNA-dependent RNA polymerase (RdRp) | Inhibition of viral RNA synthesis. nih.gov | Compound I-13e showed the strongest inhibition and resistance to viral exoribonuclease activity. nih.gov |
| Quinazoline–trihydroxyphenyl Schiff base hybrids | Main Protease (Mpro) and RdRp | In silico studies suggest effective inhibition. mdpi.com | Hybrid compound 25c showed good water solubility and no mutagenicity in ADMET predictions. mdpi.com |
| 2-anilinoquinazolin-4(3H)-one derivatives | Not specified | Inhibition of viral entry. researchgate.net | Potent inhibitory activity against SARS-CoV-2 and MERS-CoV with low cytotoxicity; in vivo efficacy demonstrated. researchgate.net |
| Quinazoline derivative 22 | Not specified | Not specified | More potent activity against SARS-CoV-2 (IC50 = 4.2µM) than remdesivir, chloroquine, and lopinavir. nih.gov |
Computational Chemistry and in Silico Research of Quinazoline 8 Carboxamide
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial for screening virtual libraries of compounds and for understanding the structural basis of a ligand's activity. For the quinazoline (B50416) scaffold, docking studies have been instrumental in identifying potential inhibitors for a range of biological targets, including various kinases and enzymes. researchgate.netnih.gov
Binding Affinity Prediction
To illustrate how such data is presented, a hypothetical binding affinity table for Quinazoline-8-carboxamide against several important cancer-related kinases is shown below. This table is for illustrative purposes only, as experimental or validated computational data is required for actual values.
| Target Protein (PDB ID) | Predicted Binding Affinity (kcal/mol) | Potential Significance |
|---|---|---|
| EGFR (1M17) | -7.5 | Lung, Colon Cancer |
| VEGFR2 (4ASD) | -8.2 | Angiogenesis Inhibition |
| CDK2 (1HCK) | -6.9 | Cell Cycle Control |
| PI3K (4JPS) | -7.8 | Signaling Pathway in Cancer |
Active Site Fingerprinting and Pharmacophore Mapping
Active site fingerprinting and pharmacophore mapping are essential computational tools for understanding the key chemical features required for a molecule to interact with a specific biological target. nih.gov A pharmacophore model is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. These features typically include hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic regions, and aromatic rings.
For the broader quinazoline class, pharmacophore models have been successfully generated to identify structural requirements for activity against targets like human Toll-like receptor 7 (hTLR7) and the main protease of SARS-CoV-2. chemrxiv.orgresearchgate.net These models help in designing new derivatives with improved potency and selectivity by ensuring they possess the optimal arrangement of functional groups. For this compound, a pharmacophore model would highlight the hydrogen bond donor and acceptor capabilities of the carboxamide group, as well as the aromatic and hydrogen-bonding potential of the quinazoline ring system.
Analysis of Specific Interaction Types (e.g., Hydrogen Bonding, Hydrophobic, Electrostatic, π-π)
A detailed docking analysis goes beyond the binding score to identify the specific non-covalent interactions that stabilize the ligand-receptor complex. These interactions are fundamental to the ligand's affinity and selectivity.
Hydrogen Bonding: The carboxamide group of this compound contains both hydrogen bond donors (the -NH2 group) and a hydrogen bond acceptor (the carbonyl oxygen), making it highly capable of forming these strong, directional interactions with amino acid residues in a protein's active site. The nitrogen atoms within the quinazoline ring can also act as hydrogen bond acceptors.
Hydrophobic Interactions: The bicyclic quinazoline core is largely hydrophobic and can engage in favorable interactions with nonpolar amino acid residues like leucine, valine, and alanine.
π-π Stacking: The aromatic nature of the quinazoline ring allows for π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan.
Electrostatic Interactions: The distribution of partial charges across the this compound molecule can lead to electrostatic interactions with charged or polar residues in the target's binding pocket.
In studies of related quinazoline derivatives, these interactions are consistently observed. For example, computational modeling of quinazolinone derivatives targeting TLR4 signaling revealed inhibition through a combination of hydrophobic interactions and stabilization by hydrogen bonds. rsc.org Another study on a quinazoline carboxamide ligand for TSPO identified key π-stacking and hydrophobic interactions as the predominant forces for binding. nih.gov
Molecular Dynamics Simulations for Conformational Stability and Binding
Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) Analysis
Root Mean Square Fluctuation (RMSF) measures the fluctuation of individual atoms or residues from their average position during the simulation. It helps to identify the more flexible or rigid regions of a protein. High RMSF values indicate flexible regions, such as loops, while low values correspond to more rigid secondary structures like alpha-helices and beta-sheets. When a ligand like this compound binds, it is expected to reduce the fluctuation of the amino acid residues it directly interacts with, which would be observable as a dip in the RMSF plot for those specific residues. chemrxiv.org
The table below illustrates the kind of data that would be generated from an MD simulation analysis of this compound complexed with a target protein.
| Parameter | Description | Illustrative Value/Observation |
|---|---|---|
| Ligand RMSD | Stability of the ligand's position in the binding site. | Low, stable fluctuation around 1-2 Å after initial equilibration. |
| Protein Backbone RMSD | Overall stability of the protein structure during simulation. | Plateaus at ~2.5 Å, indicating the complex is stable. |
| Binding Site Residue RMSF | Flexibility of amino acids in the active site. | Lower fluctuation for residues interacting with the ligand compared to the unbound protein. |
Radius of Gyration (Rg) Calculations
The Radius of Gyration (Rg) is a measure of the compactness of a protein's structure. It is calculated as the root mean square distance of the protein's atoms from their common center of mass. A stable and consistent Rg value over the simulation time suggests that the protein is maintaining its folded, compact structure. A significant change or fluctuation in Rg could indicate unfolding or major conformational shifts. For a protein-ligand complex, a stable Rg value provides further evidence of the complex's stability. nih.gov In studies involving quinazoline derivatives, Rg analysis has been used to confirm that ligand binding leads to a stable and compact protein complex throughout the simulation period. chemrxiv.org
Molecular Mechanics/Poisson-Boltzmann Surface Area (MM-PBSA) Calculations
Molecular Mechanics/Poisson-Boltzmann Surface Area (MM-PBSA) is a widely employed computational method to estimate the binding free energy of a ligand to its biological target. This technique combines the molecular mechanics energies of the protein-ligand complex with calculations of polar and nonpolar solvation energies. japsonline.comjapsonline.commdpi.com
ΔEMM (Molecular Mechanics Energy): This term includes internal energies (bond, angle, and dihedral) and intermolecular energies (van der Waals and electrostatic interactions). japsonline.com
ΔGsolv (Solvation Free Energy): This is the energy required to transfer the molecule from a vacuum to the solvent. It is composed of two parts:
Polar Solvation Energy (ΔGpolar): Often calculated using the Poisson-Boltzmann (PB) or Generalized Born (GB) model, this term accounts for the energy of interaction between the solute's charge distribution and the polar solvent. japsonline.comjapsonline.com
Nonpolar Solvation Energy (ΔGnonpolar): This component is typically estimated from the solvent-accessible surface area (SASA) and represents the energy required to create a cavity for the solute in the solvent. japsonline.com
For quinazoline derivatives, MM-PBSA calculations are instrumental in predicting their affinity for specific targets, such as the Epidermal Growth Factor Receptor (EGFR). japsonline.com By running molecular dynamics (MD) simulations to generate a series of conformations (snapshots) of the ligand-receptor complex, researchers can perform MM-PBSA calculations to obtain an average binding free energy. japsonline.comkemdikbud.go.id Studies on quinazoline-phosphoramidate mustard conjugates, for instance, have used this method to show that newly designed compounds have a higher predicted affinity for EGFR than the parent compounds, with favorable contributions from electrostatic, van der Waals, and non-polar desolvation energies. japsonline.com These calculations help prioritize which novel derivatives of this compound should be synthesized and tested experimentally. japsonline.comkemdikbud.go.id
Table 1: Representative Binding Free Energy Components from MM-PBSA Calculation for a Quinazoline Derivative
| Energy Component | Value (kcal/mol) | Contribution |
| van der Waals Energy (ΔEvdw) | -45.50 | Favorable |
| Electrostatic Energy (ΔEele) | -20.80 | Favorable |
| Polar Solvation Energy (ΔGpolar) | +28.70 | Unfavorable |
| Nonpolar Solvation Energy (ΔGnonpolar) | -5.20 | Favorable |
| Total Binding Free Energy (ΔGbind) | -42.80 | Favorable |
Note: Data is hypothetical and for illustrative purposes based on typical findings for quinazoline derivatives.
Quantum Mechanics (QM) Calculations
Quantum mechanics (QM) calculations offer a more detailed understanding of the electronic structure of molecules compared to molecular mechanics. uobaghdad.edu.iqukri.org These methods are used to investigate the intrinsic properties of a molecule like this compound, including its geometry, electronic distribution, and reactivity. researchgate.netphyschemres.org By solving the Schrödinger equation, QM methods can provide accurate information that is crucial for understanding reaction mechanisms and molecular interactions at an electronic level. uobaghdad.edu.iq
Density Functional Theory (DFT) Analysis
Density Functional Theory (DFT) is a powerful and widely used QM method in computational chemistry. sapub.org It is employed to study the structural and electronic properties of quinazoline derivatives by calculating the electron density of a system. sapub.orgmdpi.com DFT is favored for its balance of accuracy and computational efficiency. asianpubs.org
Researchers use DFT to:
Optimize Molecular Geometry: Determine the most stable three-dimensional structure of this compound, predicting bond lengths and angles. sapub.orgisca.me
Calculate Vibrational Frequencies: Predict the infrared (IR) and Raman spectra of the molecule, which can be compared with experimental data for structural validation. asianpubs.orgresearchgate.net
Analyze Electronic Properties: Investigate the distribution of electrons within the molecule through methods like Natural Bond Orbital (NBO) analysis and by mapping the Molecular Electrostatic Potential (MEP). The MEP map reveals regions that are electron-rich (nucleophilic) or electron-poor (electrophilic), which is critical for understanding how the molecule will interact with biological targets. frontiersin.org
Determine Reactivity Descriptors: Calculate global reactivity parameters such as chemical potential, hardness, and electrophilicity index, which help in predicting the molecule's reactivity. physchemres.orgsapub.org
For quinazoline derivatives, DFT studies have been used to explain the regioselectivity of chemical reactions and to correlate electronic properties with observed biological activities, such as antioxidant potential. sapub.orgmdpi.com
Frontier Molecular Orbital (HOMO-LUMO) Analysis
Frontier Molecular Orbital (FMO) analysis is a key component of DFT studies that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). sapub.org These orbitals are crucial for determining a molecule's chemical reactivity and kinetic stability. isca.mefrontiersin.org
HOMO: This orbital acts as the primary electron donor. A higher HOMO energy indicates a greater ability to donate electrons.
LUMO: This orbital acts as the primary electron acceptor. A lower LUMO energy signifies a greater ability to accept electrons.
HOMO-LUMO Energy Gap (ΔE): The difference in energy between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter. A smaller energy gap suggests that the molecule is more easily excited, more polarizable, and generally more reactive. sapub.orgisca.me
This analysis helps explain the charge transfer interactions that can occur within the molecule and between the molecule and its receptor. asianpubs.org For various quinazoline derivatives, the HOMO-LUMO gap has been calculated to understand their electronic transitions and reactivity, providing insights that guide the design of molecules with specific electronic properties for enhanced biological activity. sapub.orgfrontiersin.org
Table 2: Frontier Molecular Orbital Energies for a Hypothetical this compound Derivative
| Parameter | Energy (eV) |
| EHOMO | -6.58 |
| ELUMO | -1.75 |
| Energy Gap (ΔE) | 4.83 |
Note: Data is hypothetical and for illustrative purposes based on typical findings for quinazoline derivatives. isca.memdpi.com
Virtual Screening and Library Design
Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. derpharmachemica.comresearchgate.net This process significantly reduces the cost and time associated with drug discovery by prioritizing a smaller number of promising candidates for experimental testing. acs.orgacs.org
For a compound like this compound, virtual screening can be used in two primary ways:
Ligand-Based Virtual Screening (LBVS): This approach uses the known structure of an active ligand to find other molecules in a database with similar structural or chemical properties.
Structure-Based Virtual Screening (SBVS): When the 3D structure of the biological target (e.g., a protein receptor) is known, SBVS is used. It involves docking candidate molecules from a library into the target's binding site and using scoring functions to estimate the strength of the interaction. derpharmachemica.comresearchgate.net
The process often begins with the creation of a virtual library. For quinazoline derivatives, a combinatorial library can be generated in silico by defining a core scaffold (the quinazoline ring) and attaching various substituents at different positions. acs.orgrasayanjournal.co.in These virtual libraries can contain thousands or even millions of compounds. acs.org The library is then filtered based on drug-likeness criteria (like Lipinski's rule of five) and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties before being screened against the target. researchgate.netrasayanjournal.co.in Studies on quinazoline derivatives have successfully used virtual screening to identify potent inhibitors for targets like EGFR, with the top-scoring compounds proceeding to synthesis and biological evaluation. derpharmachemica.comresearchgate.net
Machine Learning Algorithms in Activity Prediction and Optimization
Machine learning (ML) is increasingly being integrated into the drug discovery pipeline to predict the biological activity of compounds and optimize lead candidates. mdpi.commdpi.com Quantitative Structure-Activity Relationship (QSAR) modeling is a common application where ML algorithms are used to build predictive models. acs.orgnih.gov
The workflow for using ML in this context involves:
Data Collection: A dataset of quinazoline derivatives with their experimentally measured biological activities (e.g., IC50 values) is compiled. acs.orgnih.gov
Descriptor Calculation: For each molecule, a set of numerical features, known as molecular descriptors, are calculated. These can include physicochemical properties, topological indices, or 3D structural information.
Model Training and Validation: An ML algorithm—such as Multiple Linear Regression (MLR), Support Vector Machines (SVM), or K-Nearest Neighbors (KNN)—is trained on a subset of the data (the training set). mdpi.comnih.gov The model learns the relationship between the molecular descriptors and biological activity. The model's predictive power is then tested on a separate subset of data (the test set) that was not used during training. acs.orgresearchgate.net
These models can then be used to predict the activity of new, unsynthesized this compound derivatives, allowing researchers to prioritize the most promising candidates. nih.gov ML models have been successfully developed for quinazoline analogues to predict their inhibitory activity against targets like EGFR, demonstrating high predictive accuracy and helping to guide the design of new molecules with enhanced potency. acs.orgnih.gov
Table 3: Example Performance Metrics for a QSAR Machine Learning Model
| Metric | Value | Description |
| R² (Training Set) | 0.956 | Coefficient of determination for the training set, indicating goodness of fit. researchgate.net |
| Q² (Cross-Validation) | 0.915 | Cross-validated R², indicating the model's internal predictive ability. researchgate.net |
| Pred_R² (Test Set) | 0.617 | Predictive R² for the external test set, indicating the model's ability to predict new data. researchgate.net |
| AUC | 0.82 | Area Under the Curve for a classification model, indicating its ability to distinguish between active and inactive compounds. mdpi.com |
Note: Data is derived from published QSAR studies on quinazoline derivatives. mdpi.comresearchgate.net
Applications in Advanced Medicinal Chemistry Research
Anticancer Research Applications
In oncology, derivatives of quinazoline-8-carboxamide are being explored for their ability to interfere with the cellular machinery that drives cancer progression. Research has focused on inhibiting key enzymes in signaling pathways, developing strategies to overcome resistance to existing drugs, and creating agents that can act on multiple targets simultaneously.
A fundamental strategy in cancer therapy is to disrupt the signaling pathways that promote uncontrolled cell division and survival. This compound derivatives have shown significant promise as inhibitors of critical protein kinases within these pathways.
Polo-like Kinase 1 (Plk1) Inhibition: Plk1 is a key regulator of multiple stages of mitosis, and its overexpression is a hallmark of many human cancers, often correlating with a poor prognosis. researchgate.net This makes Plk1 an attractive target for anticancer therapy. researchgate.net Researchers have identified a scaffold, 1-thioxo-2,4-dihydro- zsmu.edu.uanih.govinformahealthcare.comtriazolo[4,3-a]quinazolin-5(1H)-one, which is a derivative of the core quinazoline (B50416) structure, as a potent inhibitor of the Plk1 Polo-Box Domain (PBD). zsmu.edu.uaacs.org The PBD is crucial for Plk1's function, mediating its localization to subcellular structures during mitosis. researchgate.net Inhibiting the PBD offers a more selective approach compared to targeting the kinase domain (KD), potentially leading to fewer off-target effects and reduced toxicity. researchgate.netzsmu.edu.ua Structure-activity relationship (SAR) studies have led to the development of multiple inhibitors based on this scaffold with significant activity. zsmu.edu.uaacs.org
| Compound Name | Target | Mechanism of Action | Key Findings |
|---|---|---|---|
| N-Isopropyl-5-oxo-4-propyl-1-thioxo-1,2,4,5-tetrahydro- zsmu.edu.uanih.govinformahealthcare.comtriazolo[4,3-a]this compound | Polo-like Kinase 1 (Plk1) Polo-Box Domain (PBD) | Inhibits PBD-dependent protein-protein interactions, leading to mitotic arrest. | Identified from a chemical library screen as a novel inhibitor scaffold for Plk1. zsmu.edu.ua |
PI3K/Akt/mTOR Pathway Inhibition: The PI3K/Akt/mTOR signaling pathway is a central regulator of cell growth, proliferation, and survival that is frequently hyperactivated in cancer. chemcomp.com The this compound (QCA) scaffold has been successfully optimized to create dual inhibitors of key kinases in this pathway. chemcomp.com For instance, 4-amino-2-methyl-N-(1H-pyrazol-3-yl)this compound has been identified as a known PI3-K inhibitor. acs.org Further research led to a series of potent dual inhibitors of p70S6K and Akt, which are critical downstream effectors of the pathway. chemcomp.com
| Compound Name | Target | Mechanism of Action | Key Findings |
|---|---|---|---|
| 4-amino-2-methyl-N-(1H-pyrazol-3-yl)this compound | Phosphoinositide 3-kinase (PI3-K) | Binds to the ATP-binding pocket of PI3-K, inhibiting its kinase activity. | Used as a reference inhibitor in docking studies to identify new PI3Kγ inhibitors. acs.org |
| MSC2120352 | p70S6K / Akt | Binds to the ATP-binding pocket, with the QCA amide forming bidentate interactions with the kinase hinge region. | Lead compound identified from a focused kinase library screen for dual pathway inhibition. chemcomp.com |
A major challenge in cancer treatment is the development of drug resistance. Targeting the signaling pathways that cancer cells co-opt to survive and evade therapy is a key research focus. While direct studies on this compound derivatives specifically reversing multidrug resistance are emerging, the inhibition of pathways like Plk1 and PI3K/Akt is a recognized strategy to combat resistance. For example, Plk1 inhibition has shown promise in triple-negative breast cancer that is intrinsically resistant to chemotherapy. researchgate.net Furthermore, in cancer cell lines that have developed resistance to Plk1 inhibitors alone, combining these agents with radiotherapy has been shown to reduce cell viability and induce apoptosis, suggesting a viable strategy to overcome resistance. researchgate.net
Targeting a single protein in a complex disease like cancer can often lead to the activation of compensatory signaling pathways, resulting in drug resistance. A multi-targeted approach, where a single molecule inhibits multiple nodes in a pathway or across different pathways, can offer a more robust and durable therapeutic effect.
The development of the this compound (QCA) series of dual p70S6K/Akt inhibitors exemplifies this strategy. chemcomp.com By simultaneously blocking Akt and its downstream effector p70S6K, these compounds can achieve a more comprehensive shutdown of the PI3K/Akt/mTOR pathway. This dual inhibition prevents the negative feedback loops that can be activated when only a single kinase in the pathway is targeted, leading to a more potent inhibition of cancer cell proliferation. chemcomp.com The lead compound from this series, M2698, demonstrated dose-dependent tumor growth inhibition in various preclinical models, validating the efficacy of this multi-targeted approach.
| Compound Series / Name | Targets | Rationale for Multi-Targeting | Outcome |
|---|---|---|---|
| This compound (QCA) series (e.g., M2698) | p70S6K and Akt | Simultaneously inhibits a key kinase (Akt) and a downstream effector (p70S6K) to block compensatory feedback and achieve a more complete pathway shutdown. | Potent inhibition of proliferation in multiple solid tumors and dose-dependent tumor growth inhibition in vivo. chemcomp.com |
Anti-Infective Research Applications
The rise of drug-resistant pathogens poses a significant threat to global health, creating an urgent need for new anti-infective agents with novel mechanisms of action. The this compound scaffold is being investigated for its potential to yield new antibacterial and antifungal therapeutics.
Researchers are exploring this compound derivatives to combat bacteria, including strains that have developed resistance to conventional antibiotics.
Inhibition of β-Lactamase: One of the most common mechanisms of bacterial resistance to antibiotics like penicillin is the production of β-lactamase enzymes, which inactivate the drugs. An in silico screening study aimed at discovering new non-β-lactam inhibitors of the β-lactamase from Mycobacterium tuberculosis (the bacterium that causes tuberculosis) identified a this compound derivative as a promising hit. medcraveonline.com This finding suggests that the scaffold can be used to develop additives that could restore the efficacy of β-lactam antibiotics against resistant strains. medcraveonline.com
Inhibition of Virulence Factors: An alternative to directly killing bacteria is to disarm them by inhibiting their virulence factors—the tools they use to cause disease. This approach may exert less selective pressure for the development of resistance. Research into virulence inhibitors for Group A Streptococcus (GAS) led to the development of a series of 5,6-dihydrobenzo[h]quinazolin-4(3H)-one analogs, which are structurally related to the core this compound scaffold. These compounds act by inhibiting the expression of streptokinase, a critical virulence factor that allows the bacteria to break down blood clots and spread within the host.
| Compound Name | Bacterial Target | Mechanism of Action | Therapeutic Strategy |
|---|---|---|---|
| N-benzyl-2-(([2,5-dimethylphenyl]amino))-5-oxo-5H-(1,3,4)thiadiazolo(2,3-b)this compound | Mycobacterium tuberculosis β-lactamase | Inhibits β-lactamase enzyme activity. | Overcoming antibiotic resistance. medcraveonline.com |
In addition to antibacterial applications, certain this compound derivatives have been identified as having potential antifungal properties. Research has shown that a specific derivative, referred to as this compound 4, exhibits high activity against various reference strains of fungi. zsmu.edu.uauzhnu.edu.ua This indicates that the scaffold is a promising starting point for the development of new antifungal agents, an area of significant need due to the limited number of available antifungal drug classes and the emergence of resistant fungal pathogens. zsmu.edu.uauzhnu.edu.ua
Antiviral Agent Discovery
The quinazoline and quinazolinone scaffolds are recognized as important classes of biologically active nitrogen-containing heterocyclic compounds that have been investigated for a wide range of bioactivities, including antiviral properties. nih.govresearchgate.netbohrium.com Research into quinazoline analogues has been prompted by the need for new and effective antiviral drugs. bohrium.com Derivatives of the quinazoline scaffold have been explored for potential applications in treating various viral infections. researchgate.netresearchgate.net While the broad class of quinazolines has shown potential, specific research focusing on the antiviral activity of this compound is not extensively detailed in recent literature.
Neurological and Neurodegenerative Research Applications
The inherent lipophilicity of the quinazolinone core is considered advantageous for penetrating the blood-brain barrier, making this class of compounds suitable for targeting central nervous system (CNS) diseases. nih.gov
The ability of a compound to cross the blood-brain barrier is crucial for its application in neurological disorders. Research has shown that modifications to the quinazoline ring can significantly influence CNS penetration. For instance, a series of novel quinazoline compounds were developed as c-Jun N-terminal kinase (JNK) inhibitors, where the introduction of a chloro substitution at the 8-position of the quinazoline ring resulted in a compound with excellent brain penetration. nih.gov Furthermore, patent literature describes substituted quinazoline compounds specifically designed for their blood-brain barrier penetration capabilities, intended for use as protein kinase inhibitors in treating CNS diseases. wipo.int The lipophilic nature of quinazolinones is a key factor that aids their transport across the blood-brain barrier. nih.gov
Quinazoline derivatives are actively being investigated for their potential in treating neurodegenerative disorders like Alzheimer's and Parkinson's disease. mdpi.comnih.govdrugbank.com The quinazoline scaffold has been a key component in the design of new drugs active in the CNS. researchgate.netnih.govdrugbank.com
For Parkinson's disease, a series of quinazoline carboxamides have been identified as selective antagonists of the Adenosine 2A (A2A) receptor, a target of interest for neurodegenerative conditions. nih.gov
In the context of Alzheimer's disease, the quinazoline structure is viewed as a versatile foundation for developing agents that can modulate multiple targets. mdpi.comlse.ac.uk A comprehensive literature survey indicates that quinazoline derivatives have shown potential as modulators or inhibitors of key pathological elements such as β-amyloid aggregation, tau protein, cholinesterases, and monoamine oxidases. researchgate.netnih.govdrugbank.comnih.gov For example, certain quinazolinone-based hydrazones were investigated as non-peptide inhibitors of β-site Amyloid precursor protein Cleaving Enzyme 1 (BACE1), a significant target in Alzheimer's research. nih.gov
Neuroinflammation is a key pathological process in many neurodegenerative diseases. mdpi.com Research has indicated that quinazoline derivatives possess properties that may counteract this process. Specifically, some quinazoline-based compounds have been found to have antioxidant properties, which can mitigate oxidative stress and reduce neuroinflammation, both of which are significant contributors to neuronal damage in Alzheimer's disease. mdpi.com
Anti-inflammatory and Immunomodulatory Research Applications
The quinazoline core is a well-established scaffold for compounds exhibiting anti-inflammatory activity. nih.govmdpi.com Various derivatives have been synthesized and evaluated for their ability to modulate inflammatory pathways.
In one study, a library of pyrazolo[1,5-a]quinazoline compounds was screened for the ability to inhibit lipopolysaccharide (LPS)-induced nuclear factor κB (NF-κB) transcriptional activity. mdpi.comnih.gov This screening identified several compounds with anti-inflammatory activity, including the potent 5-[(4-sulfamoylbenzyl)oxy]pyrazolo[1,5-a]quinazoline-3-carboxamide and 5-[(4-(methylsulfinyl)benzyloxy]pyrazolo[1,5-a]quinazoline-3-carboxamide. mdpi.comnih.gov Similarly, research on quinazoline-4(3H)-one-2-carbothioamide derivatives demonstrated potent inhibition of nitric oxide (NO) production in activated macrophage cells, indicating significant anti-inflammatory potential. researchgate.net While these studies highlight the potential of the broader class, research specifically detailing the anti-inflammatory and immunomodulatory effects of this compound is limited.
Research on Other Therapeutic Areas (e.g., Anti-malarial, Anti-diabetic, Anti-hypertensive)
The versatility of the quinazoline carboxamide scaffold extends to several other therapeutic research areas.
Anti-malarial Research
A significant breakthrough was the discovery of quinazolinone-2-carboxamide derivatives as a novel antimalarial scaffold through a phenotypic high-throughput screen. griffith.edu.auacs.org Structure-activity relationship (SAR) studies led to the identification of compounds with potent activity against laboratory-resistant strains of Plasmodium falciparum. griffith.edu.auacs.org One of the lead compounds from this series demonstrated a 95-fold improvement in potency compared to the initial hit compound and showed efficacy in a murine model of human malaria. griffith.edu.auacs.orgacs.org
Table 1: Anti-malarial Activity of Quinazolinone-2-carboxamide Derivatives
| Compound ID | Pf 3D7 IC₅₀ (µM) | Pf Dd2 IC₅₀ (µM) |
|---|---|---|
| Hit Compound 1 | 2.38 | 4.46 |
| Lead Compound 19f | 0.025 | Not specified |
Data sourced from ACS Publications and Griffith Research Online. griffith.edu.auacs.org
Anti-diabetic Research
Quinazoline derivatives have been extensively evaluated for their potential as anti-diabetic agents. researchgate.netnih.gov Various analogues, including quinazoline-sulfonylurea hybrids, have been synthesized and tested for anti-hyperglycemic activity. nih.gov Several of these hybrid compounds showed a more potent reduction in blood glucose levels in diabetic rat models than the reference drug, glibenclamide. nih.gov Another class, quinazolinone derivatives, has been investigated for the inhibition of α-glucosidase, an enzyme involved in carbohydrate digestion. ekb.eg
Anti-hypertensive Research
The quinazoline scaffold is a well-known pharmacophore for antihypertensive agents, with several derivatives available clinically. nih.govtandfonline.comjapsonline.com Research has continued to explore new derivatives for this application. One study reported on quinazoline-4(3H)-one-7-carboxamide derivatives as inhibitors of human soluble epoxide hydrolase, a promising target for developing antihypertensive therapies based on a novel mechanism of action. acs.org Another study synthesized a series of novel substituted quinazolin-4(3H)-one derivatives and found several compounds that produced a hypotensive effect in vivo.
Challenges and Future Directions in Quinazoline 8 Carboxamide Research
Optimizing Synthetic Pathways for Scalability and Sustainability
The journey from a promising laboratory-scale synthesis to industrial production is fraught with challenges related to scalability and sustainability. Many established methods for creating quinazoline (B50416) derivatives, while effective for initial discovery, are often impractical for large-scale manufacturing due to hazardous reagents, laborious purifications, and high costs. researchgate.net
Another innovative and sustainable method utilizes isatoic anhydride-8-amide, derived from isatin-7-carboxylic acid, to produce a range of quinazoline derivatives. researchgate.net This approach is lauded for being inexpensive, simple, fast, and efficient at room temperature, highlighting its potential for scalable and green synthesis. researchgate.net Furthermore, the use of water as a solvent and transition-metal-free conditions are being explored to make the synthesis of quinazoline derivatives more economical and sustainable by eliminating the need for chromatographic purification and reducing solvent consumption. nih.gov
The development of robust scale-up synthetic routes is crucial for advancing preclinical and clinical investigations. A case in point is the synthesis of BPR1K871, a clinical candidate for treating acute myeloid leukemia. The initial medicinal chemistry route was not suitable for large-scale production due to variable yields and the high cost of key intermediates. acs.org A revised, more robust synthetic route was developed to overcome these limitations, enabling the multi-gram scale synthesis necessary for further studies. acs.org
Table 1: Comparison of Synthetic Methodologies for Quinazoline Derivatives
| Feature | Traditional Methods | Modern Sustainable Methods |
|---|---|---|
| Complexity | Often multi-step and laborious researchgate.net | Frequently one-pot, multi-component reactions rsc.org |
| Scalability | Difficult and often results in lower yields rsc.orgacs.org | Demonstrated scalability from nmol to gram scale rsc.org |
| Sustainability | May involve hazardous reagents and solvents researchgate.netnih.gov | Employs greener solvents (e.g., water), milder conditions, and reduces waste researchgate.netnih.gov |
| Efficiency | Can have variable and lower overall yields acs.org | High yields, often exceeding 80-90% rsc.org |
| Cost | Can be expensive due to reagents and purification researchgate.net | More economical due to fewer steps and cheaper materials researchgate.netnih.gov |
Addressing Selectivity and Specificity in Target Engagement
A critical hurdle in the development of quinazoline-8-carboxamide-based therapeutics is achieving high selectivity and specificity for the intended biological target. Off-target effects can lead to undesirable side effects and diminish the therapeutic window of a drug candidate.
Rational design strategies are being employed to enhance the selectivity of quinazoline derivatives. For example, structural modifications of known inhibitors have been used to improve selectivity for Aurora A kinase over the closely related Aurora B kinase. nih.govresearchgate.net This was achieved through structural simplification, such as omitting long aliphatic chains and replacing a central fused ring with a bioisostere. nih.govresearchgate.net The introduction of small halogen groups, like fluorine, to the quinazoline ring can also facilitate additional binding to key amino acid residues in the active site without causing steric hindrance, thereby improving selectivity. nih.govresearchgate.net
Structure-activity relationship (SAR) studies are instrumental in understanding how different substituents on the quinazoline ring influence biological activity and selectivity. nih.govacs.org For instance, in the development of soluble epoxide hydrolase (sEH) inhibitors, it was found that the amide and thiobenzyl fragments flanking the quinazolinone nucleus are crucial for potent inhibition. acs.org Similarly, for inhibitors of matrix metalloproteinase-13 (MMP-13), a quinazoline-2-carboxamide (B14221085) scaffold was specifically chosen to develop highly potent and selective agents. researchgate.netmagritek.com
The development of dual inhibitors, which target multiple pathways involved in a disease, is another promising approach. However, this requires careful design to balance the activity against each target. For example, quinazoline derivatives have been developed as dual inhibitors of EGFR and HER2, which are both implicated in cancer. rsc.org
Rational Design Strategies for Enhanced Therapeutic Profiles
Rational drug design, often guided by computational modeling, is a powerful tool for optimizing the therapeutic properties of this compound derivatives. This approach allows for the targeted modification of the lead compound to improve its efficacy, pharmacokinetics, and safety profile. mdpi.com
One successful strategy involves molecular hybridization, where two or more pharmacophores are combined into a single molecule to enhance potency and potentially engage multiple targets. rsc.orgbohrium.com This has been demonstrated in the design of quinazolinone-containing pyrazole (B372694) carbamide derivatives as antifungal agents, where the combination of the two active fragments led to compounds with excellent activity against Rhizoctonia solani. nih.gov
Structural modifications are also used to fine-tune the physicochemical properties of the compounds, such as solubility and permeability, which are critical for oral bioavailability. acs.org For example, introducing polar groups can improve solubility, while modifying lipophilicity can enhance membrane permeability. acs.org In the development of antimalarial quinazolinone-2-carboxamide derivatives, the acidic nature of the lead compound was a concern for its development. acs.org Researchers explored replacing the acidic moiety to improve the compound's pharmacokinetic profile. acs.org
Computational tools like molecular docking are used to predict how a molecule will bind to its target protein, providing insights for further optimization. rsc.orgbohrium.com This in silico approach can significantly accelerate the drug discovery process by prioritizing the synthesis of compounds with the highest predicted activity.
Exploration of Novel Biological Pathways and Targets
While much of the research on quinazoline derivatives has focused on well-established targets like tyrosine kinases, there is a growing interest in exploring novel biological pathways and targets. tandfonline.comekb.eg This expansion of the therapeutic landscape could lead to the development of treatments for a wider range of diseases.
Quinazoline derivatives have shown potential in modulating various biological processes beyond their traditional use in cancer therapy. For instance, they have been investigated as inhibitors of soluble epoxide hydrolase (sEH) for the treatment of inflammatory and cardiovascular diseases. acs.org Derivatives have also been developed as selective PET radiotracers for imaging matrix metalloproteinase-13 (MMP-13), which is involved in atherosclerosis. researchgate.netmagritek.com
The diverse biological activities of quinazolines include antimicrobial, anti-inflammatory, anticonvulsant, and antiviral properties. researchgate.netrsc.orgmdpi.com Recent studies have highlighted their potential as inhibitors of enzymes like CD38 for metabolic diseases and as modulators of sirtuins to increase mitochondrial activity. mdpi.comvulcanchem.com The exploration of these and other novel targets could unlock new therapeutic applications for the this compound scaffold.
Table 2: Investigated Biological Targets for Quinazoline Derivatives
| Target Class | Specific Examples | Therapeutic Area |
|---|---|---|
| Kinases | EGFR, HER2, Aurora A, VEGFR-2 nih.govresearchgate.netrsc.org | Cancer ekb.eg |
| Hydrolases | Soluble Epoxide Hydrolase (sEH) acs.org | Inflammation, Cardiovascular Disease acs.org |
| Metalloproteinases | Matrix Metalloproteinase-13 (MMP-13) researchgate.netmagritek.com | Atherosclerosis, Osteoarthritis researchgate.net |
| Other Enzymes | CD38, Sirtuins, Dihydrofolate Reductase rsc.orgmdpi.comvulcanchem.com | Metabolic Diseases, Aging, Infectious Diseases mdpi.comvulcanchem.com |
| Receptors | Adenosine Receptors, Serotonin 5HT2A Receptors emanresearch.org | Neurological Disorders emanresearch.org |
Integration of Advanced Computational and Experimental Methodologies
The synergy between advanced computational and experimental methodologies is revolutionizing the field of drug discovery. In the context of this compound research, this integration is crucial for accelerating the design-make-test-analyze cycle.
Computational approaches, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, are used to predict the biological activity of novel compounds and guide their design. rsc.orgbohrium.com These in silico methods help to prioritize synthetic efforts and reduce the number of compounds that need to be synthesized and tested. mdpi.com
High-throughput screening (HTS) allows for the rapid evaluation of large libraries of compounds against a specific biological target. acs.org The data generated from HTS can then be used to train and refine computational models, creating a feedback loop that improves the predictive power of in silico tools.
Advanced analytical techniques, such as single-crystal X-ray diffraction, are used to confirm the structure of synthesized compounds and provide detailed information about their three-dimensional conformation. nih.gov This structural information is invaluable for understanding how a molecule interacts with its target and for guiding further optimization.
The combination of these advanced methodologies allows for a more rational and efficient approach to drug discovery, enabling researchers to navigate the complexities of this compound research with greater precision and speed.
Q & A
Q. What are the common synthetic routes for Quinazoline-8-carboxamide derivatives, and how are purity and crystallinity validated?
this compound derivatives are typically synthesized via multi-step reactions involving coupling agents (e.g., 1,1'-carbonyldiimidazole) and nucleophilic substitutions. For example, a quinoline sulfonamide intermediate may react with a piperazine derivative in polar aprotic solvents like N,N-dimethylacetamide under controlled temperatures (60–80°C) . Post-synthesis, purity is validated using HPLC or LC-MS, while crystallinity is confirmed via X-ray powder diffraction (XRPD) and thermal analysis (TGA/DSC) .
Q. What standard characterization techniques are essential for confirming the structure of this compound analogs?
Key techniques include:
Q. How do researchers design initial biological assays to evaluate the anti-proliferative activity of this compound compounds?
Initial screens often use cell viability assays (e.g., MTT or SRB) against cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations. Dose-response curves are generated at 24–72 hours, and results are compared to positive controls (e.g., cisplatin). Data inconsistencies (e.g., outlier replicates) are addressed via ANOVA and post-hoc tests (e.g., Tukey’s HSD) .
Advanced Research Questions
Q. How can researchers resolve contradictory data in SAR (Structure-Activity Relationship) studies of this compound derivatives?
Contradictions often arise from off-target effects or assay variability. Mitigation strategies include:
- Comparative analysis : Subdivide data into structural subsets (e.g., triazole vs. sulfonamide hybrids) to isolate contributing factors .
- Dose-response reevaluation : Test disputed compounds across broader concentration ranges.
- Computational docking : Use molecular dynamics simulations (e.g., AutoDock Vina) to predict binding affinities and validate experimental trends .
Q. What methodologies optimize the reaction yield of this compound under scale-up conditions?
Yield optimization involves:
- Solvent screening : Polar aprotic solvents (DMF, DMSO) enhance solubility but may require substitution with toluene/EtOH mixtures for safer scale-up .
- Catalyst tuning : Pd/C or Ni catalysts for hydrogenation steps, monitored via in-situ FT-IR to track intermediate formation.
- Process intensification : Use flow chemistry to control exothermic reactions and reduce side products .
Q. How should researchers design comparative studies to assess this compound’s selectivity across kinase targets?
- Kinase profiling : Use panels (e.g., Eurofins KinaseProfiler) to test inhibition at 1 µM.
- Negative controls : Include structurally similar but inactive analogs to rule out nonspecific binding.
- Data triangulation : Cross-validate results with Western blotting (phosphorylation status) and cellular thermal shift assays (CETSA) .
Q. What strategies address reproducibility challenges in synthesizing this compound salts (e.g., hydrochloride, phosphate)?
Reproducibility issues often stem from hygroscopic intermediates or pH variability. Solutions include:
- Strict moisture control : Use gloveboxes for salt formation steps.
- pH-stat titration : Maintain precise pH during acid/base addition.
- Alternative crystallization : Employ anti-solvent techniques (e.g., adding hexane to DCM solutions) .
Methodological Guidance
Q. How to conduct a literature review on this compound while avoiding unreliable sources?
Prioritize peer-reviewed journals (e.g., Journal of Medicinal Chemistry) and databases like SciFinder or Reaxys. Cross-reference patents (e.g., USPTO, Espacenet) for synthetic routes but validate claims via experimental replication. Avoid non-peer-reviewed platforms like .
What frameworks assist in formulating hypothesis-driven research questions for this compound projects?
Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and PICO framework (Population/Problem, Intervention, Comparison, Outcome). For example:
Q. How to integrate conflicting findings from prior studies into a cohesive discussion?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
